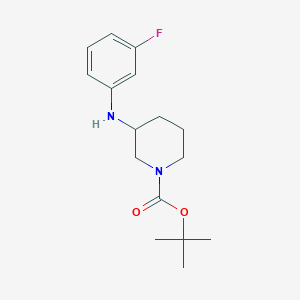

1-Boc-3-(3-fluoro-phenylamino)-piperidine

CAS No.: 887584-77-2

Cat. No.: VC16684858

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887584-77-2 |

|---|---|

| Molecular Formula | C16H23FN2O2 |

| Molecular Weight | 294.36 g/mol |

| IUPAC Name | tert-butyl 3-(3-fluoroanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 |

| Standard InChI Key | WTTNFFBBCOZNCL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F |

Introduction

1-Boc-3-(3-fluoro-phenylamino)-piperidine is a chemical compound belonging to the piperidine class of heterocycles. It is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a 3-fluoro-phenylamino group at the third position. The molecular formula for this compound is C16H23FN2O2, with a molecular weight of approximately 294.36 g/mol .

Synthesis and Reaction Conditions

The synthesis of 1-Boc-3-(3-fluoro-phenylamino)-piperidine typically involves several key steps, including the formation of the piperidine ring and the introduction of the 3-fluoro-phenylamino group. Organic solvents such as dichloromethane or tetrahydrofuran are commonly used, and reactions may occur under varying temperature conditions from room temperature to reflux.

Alternative synthetic routes may involve variations in reaction conditions and reagents to optimize yield and purity. For instance, different protecting groups or catalysts might be employed to enhance selectivity and efficiency in the synthesis process.

Biological Activity and Potential Applications

1-Boc-3-(3-fluoro-phenylamino)-piperidine is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its biological activity is largely determined by its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated.

Comparison with Similar Compounds

| Compound Name | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 1-Boc-4-(4-fluoro-phenylamino)-piperidine | Fluorine at position 4 instead of 3 | May alter binding affinity |

| 1-Boc-4-(4-chloro-phenylamino)-piperidine | Chlorine instead of fluorine | Could affect reactivity and selectivity |

| 1-Boc-4-(4-methyl-phenylamino)-piperidine | Methyl group instead of fluorine | Influences lipophilicity and pharmacokinetics |

| 1-Boc-4-(4-nitro-phenylamino)-piperidine | Nitro group introduces different electronic effects | Alters chemical behavior significantly |

The uniqueness of 1-Boc-3-(3-fluoro-phenylamino)-piperidine lies in its specific substitution pattern, which confers distinct properties compared to its analogs. This specificity may enhance its potential effectiveness in therapeutic applications, making it a compound of interest in medicinal chemistry research.

Research Findings and Future Directions

Interaction studies involving 1-Boc-3-(3-fluoro-phenylamino)-piperidine typically focus on its binding affinity to specific receptors or enzymes. These studies are essential for understanding how modifications to its structure impact biological activity. Research into its interactions can provide insights into optimizing its use in drug development and therapeutic applications.

Future research directions may include further modifications to enhance its efficacy as a drug candidate and exploring its potential applications in treating various neurological and psychiatric disorders. Additionally, in silico studies and pharmacophore modeling could be employed to predict its activity and guide structural optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume